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Compound of Interest

Compound Name: TRI-N-PROPYLTIN CHLORIDE

CAS No.: 2279-76-7

Cat. No.: B1584580 Get Quote

Chemical Class: Organotin (Trialkyltin) | CAS: 2279-76-7

Executive Summary
Tri-n-propyltin chloride (TPTCl) represents a critical intermediate in the organometallic

chemistry of tin, serving primarily as a precursor for functionalized biocides and a reference

toxicant in environmental toxicology. Unlike its more ubiquitous homolog, tributyltin (TBT),

TPTCl exhibits a distinct lipophilic profile that alters its bioavailability and specific toxicity in

mammalian systems.

This guide provides a rigorous technical analysis of TPTCl, moving beyond basic safety data

sheets to explore its synthesis via Kocheshkov redistribution, its dual-mode mechanism of

action (mitochondrial uncoupling and nuclear receptor modulation), and validated analytical

protocols for its quantification in complex matrices.

Physicochemical Profile
TPTCl is a colorless, moisture-sensitive liquid. Its lipophilicity (LogP) drives its bioaccumulation

potential, facilitating rapid membrane traversal and blood-brain barrier penetration.
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Property Value Context/Relevance

Molecular Formula C₉H₂₁ClSn

Molecular Weight 283.43 g/mol

Appearance Colorless liquid
Oxidizes/yellows upon

prolonged air exposure.

Boiling Point 123°C @ 13 mmHg

High boiling point requires

vacuum distillation for

purification.

Density ~1.27 g/cm³
Denser than water; sinks in

aqueous biphasic systems.

Solubility (Water) 4.0 mg/L (Sparingly)

Hydrolyzes slowly to form

tripropyltin hydroxide/oxide

species.

Solubility (Organic) Soluble
Miscible with CHCl₃, MeOH,

Acetone, Hexane.

Coordination Tetrahedral (sp³)

Can expand to trigonal

bipyramidal (sp³d) in presence

of Lewis bases.

Synthesis & Purification: The Kocheshkov
Redistribution
While Grignard reagents can be used to synthesize tetra-alkyltins, the direct synthesis of high-

purity tri-n-propyltin chloride is best achieved via the Kocheshkov redistribution reaction. This

method leverages the equilibrium between tetra-alkyltin and tin(IV) chloride to selectively

produce mono-, di-, or tri-alkyltin halides based on stoichiometry.

Reaction Mechanism
The reaction proceeds via the exchange of alkyl and halide ligands between the tin centers. To

maximize the yield of the tri-substituted product, a 3:1 molar ratio of tetra-n-propyltin (Pr₄Sn) to

tin tetrachloride (SnCl₄) is employed.
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Validated Protocol
Safety Warning:This reaction involves highly toxic organotins and corrosive SnCl4. Perform

exclusively in a fume hood with full chemical resistant PPE.

Reagent Preparation: Charge a dry, nitrogen-flushed flask with tetra-n-propyltin (1.0 eq).

Addition: Add anhydrous tin(IV) chloride (0.33 eq) dropwise at room temperature. The

reaction is exothermic; control rate to prevent thermal runaway.

Heating: Heat the mixture to 180–200°C for 2–4 hours. High temperature is required to drive

the redistribution to completion.

Purification (Vacuum Distillation):

Cool the mixture to room temperature.

Perform fractional distillation under reduced pressure (10–15 mmHg).

Collect the fraction boiling at 120–125°C.

Note: Lower boiling fractions may contain Pr₂SnCl₂; higher fractions are rare but possible

if stoichiometry was off.

Synthesis Workflow Diagram
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Figure 1: Step-by-step workflow for the Kocheshkov redistribution synthesis of TPTCl.

Mechanism of Action & Toxicology
TPTCl exerts toxicity through two distinct, concentration-dependent pathways. This dual

mechanism makes it a potent reference toxicant but severely limits its therapeutic window.
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Mitochondrial Disruption (Acute Toxicity)
At micromolar concentrations, TPTCl acts as an ionophore. The lipophilic cation (Pr₃Sn⁺) binds

to the F₀ portion of ATP synthase and/or mediates halide-hydroxide exchange across the inner

mitochondrial membrane.

Effect: Dissipation of the proton electrochemical gradient (ΔpH).

Result: Uncoupling of oxidative phosphorylation, cessation of ATP synthesis, and rapid

necrotic cell death.

Endocrine Disruption (Chronic/Sub-lethal)
At nanomolar concentrations, TPTCl mimics natural ligands for nuclear receptors, specifically

the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma

(PPARγ).

Effect: It binds to the ligand-binding domain of RXR/PPARγ with high affinity (comparable to

or exceeding TBT).

Result: Inappropriate activation of adipogenic pathways ("obesogen" effect) and disruption of

steroidogenesis (e.g., aromatase inhibition), leading to reproductive toxicity (imposex in

mollusks, developmental defects in mammals).

Toxicity Pathway Diagram
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Figure 2: Dual-track toxicity mechanism showing mitochondrial uncoupling and nuclear

receptor modulation.

Analytical Characterization
Accurate identification and quantification are critical due to the compound's high toxicity.

Nuclear Magnetic Resonance (NMR)
¹¹⁹Sn NMR: The definitive method for speciation.

Chemical Shift: Typically +90 to +110 ppm (relative to Me₄Sn = 0 ppm) in CDCl₃.

Note: The shift is solvent-dependent due to coordination. In coordinating solvents (DMSO,

Pyridine), the shift moves upfield (more negative) as the tin center expands coordination
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number from 4 to 5 or 6.

¹H NMR: Triplet methyls, multiplet methylene protons. The α-protons (attached to Sn) often

show characteristic ¹¹⁷Sn/¹¹⁹Sn satellites (coupling constants ²J(Sn-H) ~50-60 Hz).

Chromatographic Quantification
Direct analysis of organotin halides is difficult due to their polarity and thermal lability.

Derivatization is standard.

Method Protocol Summary Detection Limit

GC-MS

Derivatization: React sample

with Sodium Tetraethylborate

(NaBEt₄) or Grignard (EtMgBr)

to form volatile Tripropyl-ethyl-

tin. Separation: Non-polar

capillary column (e.g., DB-5).

pg/L (ppt)

HPLC-ICP-MS

Mobile Phase:

Methanol/Water/Acetic Acid

gradient. Column: C18

Reverse Phase. Detection:

Monitor ¹²⁰Sn isotope. No

derivatization required.[1]

ng/L (ppq)

Safety & Handling Protocols
Hazard Class: Acute Toxin (Oral/Dermal/Inhalation), Marine Pollutant.

Engineering Controls: All handling must occur in a certified chemical fume hood. Glove

boxes are recommended for synthesis.

PPE:

Gloves: Silver Shield® or 4H® laminate gloves are required. Nitrile and Latex are

permeable to organotins.
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Eye Protection: Chemical splash goggles + Face shield.

Decontamination:

Do not use water alone (hydrolysis creates insoluble oxides).

Neutralization Solution: 10% Sodium Hypochlorite (Bleach) or Potassium Permanganate

solution. Oxidative cleavage of the Sn-C bond converts the organotin to inorganic tin

(SnO₂), which is significantly less toxic.

Waste: Segregate as "Heavy Metal Organic Waste." Do not mix with general organic

solvents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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